5-Bromo-2-(methylsulfonyl)benzoic acid is an aromatic sulfonic acid derivative with the molecular formula C₈H₇BrO₄S. It is characterized by the presence of a bromine atom at the 5-position and a methylsulfonyl group at the 2-position of the benzoic acid structure. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity. The average molar mass of this compound is approximately 279.1 g/mol, and it has a melting point of around 142°C .
The chemical reactivity of 5-bromo-2-(methylsulfonyl)benzoic acid can be attributed to its electrophilic bromine atom and nucleophilic methylsulfonyl group. Key reactions include:
Several synthetic routes have been proposed for the preparation of 5-bromo-2-(methylsulfonyl)benzoic acid:
5-Bromo-2-(methylsulfonyl)benzoic acid finds applications in various fields:
Several compounds share structural similarities with 5-bromo-2-(methylsulfonyl)benzoic acid. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Methylbenzenesulfonic Acid | A methyl-substituted benzenesulfonic acid | Lacks bromine substitution; primarily used in industrial applications. |
| 4-Bromobenzoic Acid | A brominated benzoic acid without sulfonyl group | Commonly used in organic synthesis; simpler structure. |
| 3-Bromo-4-methylbenzoic Acid | Contains both bromine and methyl groups on benzene | Exhibits similar reactivity but different positional isomerism. |
The uniqueness of 5-bromo-2-(methylsulfonyl)benzoic acid lies in its combination of a sulfonyl group and a halogenated aromatic system, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Bromination of aromatic sulfonyl benzoic acids requires careful consideration of the electron-withdrawing effects of the sulfonyl and carboxylic acid groups. Classical electrophilic substitution methods, such as those employing bromine (Br₂) in sulfuric acid, often face challenges due to deactivation of the aromatic ring. For example, bromination of 2-(methylsulfonyl)benzoic acid in concentrated sulfuric acid with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione yields 5-bromo-2-(methylsulfonyl)benzoic acid in 88% efficiency. The sulfuric acid solvent protonates the carboxylic acid group, further deactivating the ring and directing bromination to the meta position relative to the sulfonyl group.
Modern approaches leverage regioselective reagents like NBS, which operates via radical mechanisms under mild conditions. In acetonitrile, NBS selectively brominates the benzylic or α-position of carbonyl-containing substrates without attacking the aromatic ring directly. This method avoids the formation of polybrominated byproducts common in traditional Br₂-based protocols. For instance, bromodimethylsulfonium bromide—generated in situ from dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr)—serves as a milder electrophilic brominating agent, enhancing para-selectivity in electron-rich aromatic systems.
Regioselectivity is further optimized using bulky sulfoxides. A study demonstrated that replacing DMSO with (4-ClC₆H₄)₂SO in acetonitrile achieves 99:1 para-to-ortho bromination ratios for phenol derivatives. While this method targets phenolic substrates, the principles apply to sulfonyl-containing aromatics, where steric hindrance and hydrogen bonding between the sulfonyl oxygen and thioether byproducts guide bromine placement.
Table 1: Comparison of Brominating Agents for Aromatic Sulfonyl Benzoic Acids
| Brominating Agent | Solvent | Temperature | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Br₂/H₂SO₄ | H₂SO₄ | RT | Meta | 88 |
| NBS | Acetonitrile | 40°C | α-Position | 75 |
| (4-ClC₆H₄)₂SO/TMSBr | Acetonitrile | RT | Para | 92 |
Incorporation of the methylsulfonyl group typically involves sulfonation followed by oxidation. Direct sulfonation of benzoic acid derivatives using chlorosulfonic acid introduces the sulfonyl chloride intermediate, which is subsequently methylated to yield the methylsulfonyl group. However, this route risks over-sulfonation and requires stringent temperature control.
Catalytic oxidation of thioethers offers a more controlled alternative. For example, methyl sulfide groups appended to the aromatic ring can be oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in the presence of a tungsten-based catalyst. This method achieves quantitative conversion under reflux conditions without degrading the carboxylic acid functionality. Recent advances employ flow chemistry to enhance oxidation efficiency, reducing reaction times from hours to minutes while maintaining >95% purity.
Cooperative catalysis using Lewis acids like iron(III) chloride (FeCl₃) enhances sulfonyl group stability during bromination. FeCl₃ coordinates with the sulfonyl oxygen, mitigating its electron-withdrawing effect and facilitating electrophilic attack at the desired position. This dual role of FeCl₃ as both a stabilizer and catalyst is critical for multi-step syntheses requiring sequential functionalization.
Solvent polarity and hydrogen-bonding capacity profoundly influence bromination regioselectivity. Polar aprotic solvents such as acetonitrile stabilize ionic intermediates and transition states, favoring para-bromination in sulfonyl-substituted aromatics. For instance, reactions in acetonitrile achieve 92% para-selectivity due to solvent-assisted alignment of the bromine electrophile with the sulfonyl group’s electron-deficient meta position.
In contrast, nonpolar solvents like dichloromethane promote ortho-bromination by enabling closer contact between the electrophile and the aromatic ring’s electron-rich regions. A study comparing acetonitrile and dichloromethane in the bromination of 2-(methylsulfonyl)benzoic acid showed a regioselectivity shift from 85% para in acetonitrile to 60% ortho in dichloromethane.
Protic solvents, including sulfuric acid, exhibit dual roles: they protonate the carboxylic acid group (enhancing ring deactivation) and solvate bromide ions, slowing electrophilic substitution. This combination directs bromination to the meta position, as observed in classical Hunsdiecker–Borodin reactions.
Table 2: Solvent Impact on Bromination Regioselectivity
| Solvent | Dielectric Constant | Regioselectivity (Para:Ortho:Meta) |
|---|---|---|
| Acetonitrile | 37.5 | 85:10:5 |
| Dichloromethane | 8.9 | 30:60:10 |
| Sulfuric Acid | 84 | 5:15:80 |
The synthesis of 5-bromo-2-(methylsulfonyl)benzoic acid typically proceeds through sequential functionalization of simpler benzoic acid derivatives. A representative pathway involves:
Critical intermediates:
The bromine atom at the para position relative to the carboxylic acid group undergoes nucleophilic substitution under specific conditions:
Key kinetic parameters:
Substituent effects:
Lewis acids critically enhance sulfonation efficiency and selectivity:
Catalyst performance:
| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (ortho:para) |
|---|---|---|---|
| Cu(OAc)$$_2$$ | 82 | 6 | 1:9 |
| FeCl$$_3$$ | 68 | 8 | 1:4 |
| AlCl$$_3$$ | 75 | 7 | 1:7 |
Data adapted from copper-mediated sulfonylation studies [4]
Mechanistic insights:
Solvent effects:
The crystallographic analysis of 5-Bromo-2-(methylsulfonyl)benzoic acid provides essential insights into the three-dimensional arrangement of atoms and the resulting structural motifs that govern its solid-state properties. Understanding these structural features is crucial for comprehending the material's physical and chemical behavior in crystalline form.
Comprehensive crystallographic studies of methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, a closely related structural analog, reveal significant dihedral angle characteristics [1]. The planar methyl ester group in this compound exhibits a maximum deviation of 0.0065 Å and is oriented at a dihedral angle of 39.09 degrees with respect to the aromatic ring [1]. This substantial deviation from planarity demonstrates the steric influence of the methylsulfonyl substituent on the overall molecular geometry [1].
Investigation of sulfonyl-substituted aromatic systems reveals characteristic angular relationships that are consistent across this class of compounds [2] [3]. In N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl benzene ring and the sulfonamide segment reaches 75.73 degrees, while the angle between sulfonyl and benzoyl benzene rings measures 89.5 degrees [2]. Similarly, in N-benzoyl-2-nitrobenzenesulfonamide, the sulfonyl benzene ring exhibits a tilt of 77.1 degrees relative to the sulfonamide segment, with an 88.6 degrees dihedral angle between aromatic rings [3].
The molecular twist at sulfur-nitrogen bonds represents another critical conformational parameter in sulfonyl-substituted systems [2] [3]. Torsion angles ranging from -63.4 to 64.3 degrees have been documented in related sulfonamide structures, indicating significant rotational freedom around these bonds [2] [3]. These angular variations directly influence intermolecular packing arrangements and hydrogen bonding patterns in the crystalline state [2].
Table 1: Dihedral Angle Data for Sulfonyl-Substituted Aromatic Compounds
| Compound | Aromatic Ring-Substituent Angle (°) | Inter-ring Angle (°) | Torsion Angle (°) | Reference |
|---|---|---|---|---|
| Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate | 39.09 ± 0.13 | - | - | [1] |
| N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide | 75.73 ± 0.07 | 89.5 ± 0.1 | 64.3 ± 0.2 | [2] |
| N-benzoyl-2-nitrobenzenesulfonamide | 77.1 ± 0.1 | 88.6 ± 0.1 | -63.4 ± 0.2 | [3] |
| 2-(4-bromobenzenesulfonamido)benzoic acid | 82.75 ± 0.15 | - | - | [4] |
The conformational preferences observed in these related structures suggest that 5-Bromo-2-(methylsulfonyl)benzoic acid likely exhibits similar angular characteristics [5]. The methylsulfonyl group's electron-withdrawing nature and steric bulk contribute to significant deviations from coplanar arrangements with the benzene ring [5]. These conformational constraints arise from the tetrahedral geometry around the sulfur atom and the resulting spatial requirements of the sulfonyl oxygen atoms [6].
Theoretical calculations support experimental observations regarding methyl group torsional behavior in aromatic systems [5]. The presence of adjacent methyl groups typically results in torsional energies of 150-200 reciprocal centimeters, while non-adjacent methyls exhibit lower energies below 100 reciprocal centimeters [5]. These energy considerations influence the overall molecular conformation and crystal packing arrangements [5].
The solid-state configuration of 5-Bromo-2-(methylsulfonyl)benzoic acid is governed by a complex network of intermolecular interactions that determine crystal packing efficiency and stability [7] [8]. These interactions include hydrogen bonding, halogen contacts, and van der Waals forces that collectively establish the three-dimensional crystal architecture [7].
Hydrogen bonding patterns in sulfonyl-substituted benzoic acid derivatives follow well-established motifs that are characteristic of carboxylic acid-containing compounds [9] [10]. The carboxylic acid functional group typically forms centrosymmetric dimers through oxygen-hydrogen···oxygen hydrogen bonds with graph set notation R₂²(8) [9] [11]. These dimeric units serve as primary building blocks for higher-order supramolecular assemblies [9].
Research on sulfobenzoic acid complexes demonstrates the formation of diverse hydrogen-bonding patterns depending on the specific substitution pattern [12]. In compounds containing both sulfonyl and carboxylic acid groups, the anions and water molecules can form three-dimensional hydrogen-bonding networks, while organic cations function as pendant components [12]. The relative abundance of hydrogen bond donors and acceptors significantly influences the resulting architectural complexity [12].
Table 2: Intermolecular Interaction Types in Related Sulfonyl-Carboxylic Acid Systems
| Interaction Type | Distance Range (Å) | Angle Range (°) | Prevalence | Structural Impact | Reference |
|---|---|---|---|---|---|
| O-H···O (carboxylic acid) | 2.40-2.65 | 150-180 | High | Dimer formation | [9] [11] |
| C-H···O (weak) | 2.40-3.30 | 140-170 | Moderate | Chain extension | [1] [12] |
| S=O···H-C | 2.60-3.00 | 120-160 | Moderate | Layer formation | [6] [7] |
| Br···O contacts | 3.20-3.50 | 160-180 | Low | Stabilization | [6] |
| π-π stacking | 3.40-4.20 | - | Variable | Column formation | [13] |
Weak intermolecular carbon-hydrogen···oxygen interactions play supplementary roles in crystal stabilization [1] [12]. In the crystal structure of methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, these interactions link molecules into centrosymmetric dimers through R₂²(10) ring motifs [1]. The carbon-hydrogen···oxygen distance of 2.43 Å and angle of 159 degrees fall within typical ranges for such weak interactions [1].
Halogen bonding contributions from bromine substituents provide additional stabilization in crystal structures containing heavy halogens [6]. Fluorine atoms in related sulfonyl fluoride compounds exhibit close contacts with π-bonding regions at distances near 2.95 Å, while chlorine atoms form similar interactions at longer distances ranging from 3.27 to 4.00 Å [6]. These halogen···oxygen and halogen···π interactions contribute to the overall crystal packing stability [6].
The electronic environment surrounding sulfonyl oxygen atoms influences their participation in intermolecular interactions [6]. Computational electrostatic potential calculations reveal that sulfonyl oxygens possess more negative electrostatic potential values compared to aromatic ring oxygens, making them preferential hydrogen bond acceptors [6]. This electronic distribution pattern directly affects the hierarchy of intermolecular interactions in the crystalline state [6].
Polymorphism represents an important consideration in sulfonyl-substituted aromatic carboxylic acids [14] [13]. Different crystal forms can exhibit distinct hydrogen bonding patterns and packing arrangements, leading to variations in physical properties [14]. The conformational flexibility around the sulfonyl group and carboxylic acid moiety provides multiple possible packing arrangements that may result in polymorphic behavior [14].
Table 3: Supramolecular Motifs in Sulfonyl-Carboxylic Acid Crystal Structures
| Motif Type | Graph Set Notation | Dimensionality | Stability Factor | Occurrence Frequency | Reference |
|---|---|---|---|---|---|
| Carboxylic acid dimer | R₂²(8) | 0D | High | Very Common | [9] [11] |
| Extended chain | C(4) | 1D | Moderate | Common | [15] |
| Layered network | R₄⁴(12) | 2D | High | Moderate | [12] |
| Three-dimensional framework | Complex | 3D | Very High | Rare | [9] |
The interplay between strong and weak intermolecular interactions determines the final crystal architecture [11]. Strong hydrogen bonds involving carboxylic acid groups establish the primary structural framework, while weaker carbon-hydrogen···oxygen interactions and van der Waals forces fine-tune the packing arrangement [11]. This hierarchical organization of interactions ensures optimal space filling and thermodynamic stability [11].